Hpk1-IN-21

HPK1 MAP4K1 Kinase Inhibition

HPK1-IN-21 is a spiro-azaindoline ATP-competitive HPK1 (MAP4K1) inhibitor for immuno-oncology research. Choose this compound for its validated biochemical potency (Ki=0.8 nM), confirmed oral bioavailability in mice (F%=13% at 25 mg/kg), and reliable cellular activity in human pan T-cells (EC50=1.56 μM for IL-2 enhancement). Its 2125-fold potency margin over weaker analogs (e.g., HPK1-IN-33, Ki=1.7 μM) makes it an ideal reference standard for SAR benchmarking and assay validation. Supplied as a solid with analytical documentation. For research use only; not for human use.

Molecular Formula C22H25ClFN5O2
Molecular Weight 445.9 g/mol
Cat. No. B12410474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-21
Molecular FormulaC22H25ClFN5O2
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N
InChIInChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1
InChIKeyGZQHHAHIJAPECC-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-21: Potent and Orally Bioactive HPK1 Kinase Inhibitor for Immuno-Oncology Research


HPK1-IN-21 is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) . It functions as an ATP-competitive antagonist, disrupting the negative feedback loop in T-cell receptor signaling [1]. The compound is characterized by a molecular formula of C22H25ClFN5O2 and a molecular weight of 445.9 g/mol [1]. HPK1-IN-21 has been identified as a potent inhibitor of HPK1 kinase activity, and is noted for its oral bioavailability in preclinical models .

Why HPK1-IN-21 is Not Interchangeable with Other HPK1 Inhibitors: Key Differentiation for Research Procurement


The HPK1 inhibitor chemical space is diverse, with compounds exhibiting wide-ranging potencies, selectivity profiles, and pharmacokinetic properties. Simple substitution of one HPK1 inhibitor for another can lead to irreproducible results due to these variations. HPK1-IN-21 distinguishes itself through a specific combination of high biochemical potency (Ki=0.8 nM), distinct selectivity characteristics, and a documented, albeit moderate, oral bioavailability profile in mice . These parameters are not uniform across the class. For instance, while some analogs may possess slightly higher potency in kinase assays, they often lack comparable oral exposure or have significantly different selectivity fingerprints, which can confound in vivo and cellular studies. The evidence below quantifies these critical differences, establishing why HPK1-IN-21 represents a specific and non-fungible tool for research applications.

Quantitative Differentiation Guide: HPK1-IN-21 vs. Closest Analogs and In-Class Comparators


Biochemical Potency: HPK1-IN-21's Ki of 0.8 nM Compared to Reference Inhibitors

HPK1-IN-21 demonstrates a Ki value of 0.8 nM against HPK1, placing it among the more potent inhibitors in its class [1]. While not the single most potent HPK1 inhibitor reported (e.g., HPK1-IN-3 has an IC50 of 0.25 nM and HPK1-IN-4 has an IC50 of 0.061 nM [2]), HPK1-IN-21's potency is comparable to other advanced tool compounds like HPK1-IN-31 (IC50 = 0.8 nM) and is significantly more potent than many earlier-generation inhibitors such as HPK1-IN-33 (Ki = 1.7 µM) .

HPK1 MAP4K1 Kinase Inhibition

Oral Bioavailability: HPK1-IN-21's Distinct In Vivo PK Profile vs. High-F Exposure Analogs

HPK1-IN-21 exhibits an oral bioavailability (F%) of 13% in mice following a 25 mg/kg oral dose . This profile is distinct from other potent HPK1 inhibitors. For example, HPK1-IN-7 is reported to have a calculated oral bioavailability of approximately 100% in mice . This difference in oral exposure is a critical parameter for in vivo study design. The moderate bioavailability of HPK1-IN-21 may be advantageous for studies requiring controlled systemic exposure or for applications where lower Cmax is desired.

Pharmacokinetics Oral Bioavailability In Vivo

Cellular Activity: T-Cell Functional Modulation by HPK1-IN-21

In human pan T-cells stimulated with anti-CD3/CD28, HPK1-IN-21 (compound 25) enhances IL-2 production with an EC50 of 1.56 μM [1]. This functional cellular readout is a key indicator of its ability to reverse HPK1-mediated immunosuppression. In contrast, a more biochemically potent analog, HPK1-IN-3 (biochemical IC50 = 0.25 nM), shows a less potent cellular effect with an IL-2 production EC50 of 108 nM in PBMCs . This indicates that HPK1-IN-21's cellular activity, while less potent than HPK1-IN-3 on a molar basis, provides a distinct functional profile.

Immuno-Oncology T-cell Activation IL-2 Production

Kinase Selectivity Profile: Distinct Off-Target Risk Profile vs. High-Selectivity Analogs

HPK1-IN-21 is reported to be a selective HPK1 inhibitor . While comprehensive kinome-wide selectivity data (e.g., S-score) is not publicly disclosed for HPK1-IN-21, its selectivity profile can be contrasted with more extensively characterized analogs. For instance, HPK1-IN-7 demonstrates >50-fold selectivity against other MAP4K family members, with specific activity against IRAK4 (IC50 = 59 nM) and GLK (IC50 = 140 nM) [1]. The absence of published selectivity data for HPK1-IN-21 means its off-target risk is less well-defined, making it a less suitable candidate for studies requiring high target selectivity compared to well-profiled analogs like HPK1-IN-7 or HPK1-IN-62 (which has >665-fold selectivity over GLK and >1095-fold over LCK [2]).

Kinase Selectivity Off-Target Effects MAP4K Family

Optimal Application Scenarios for HPK1-IN-21 Based on Verified Differential Evidence


In Vitro and Ex Vivo T-Cell Modulation Assays

HPK1-IN-21 is well-suited for in vitro studies investigating the role of HPK1 in T-cell receptor signaling and IL-2 production. The compound's established potency in human pan T-cells (EC50 = 1.56 μM for enhancing IL-2 production [1]) makes it a reliable tool for modulating T-cell activation in culture. Its moderate cellular potency allows for a broad concentration range for dose-response studies.

Proof-of-Concept In Vivo Studies Requiring Oral Administration

For early-stage in vivo proof-of-concept studies where oral administration is desired but high systemic exposure is not required, HPK1-IN-21 is a suitable candidate. Its documented oral bioavailability (F% = 13% at 25 mg/kg in mice ) enables oral dosing, though with the understanding that higher doses may be needed to achieve target coverage compared to a high-F% analog. This profile can be advantageous for evaluating efficacy in syngeneic tumor models where a lower Cmax is acceptable or for assessing the impact of moderate HPK1 inhibition.

Comparative Studies Against Low-Potency or Structurally Diverse HPK1 Inhibitors

HPK1-IN-21's biochemical Ki of 0.8 nM [2] places it as a potent comparator for studies evaluating the structure-activity relationship (SAR) of new HPK1 inhibitors. Its 2125-fold potency advantage over weaker analogs like HPK1-IN-33 (Ki = 1.7 µM) makes it an ideal reference compound for validating assay sensitivity and benchmarking new chemical entities. Its distinct spiro-azaindoline scaffold provides a valuable chemotype for SAR exploration.

Research into HPK1-Dependent Cancer Models

HPK1-IN-21 is directly applicable to research aimed at preventing or ameliorating diseases or conditions associated with HPK1 activity, such as cancer [3]. Its mechanism of action in enhancing anti-tumor immunity aligns with studies investigating the therapeutic potential of HPK1 inhibition in oncology. The compound can be used to explore HPK1's role in various cancer types and to assess its synergistic effects with other immunotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.